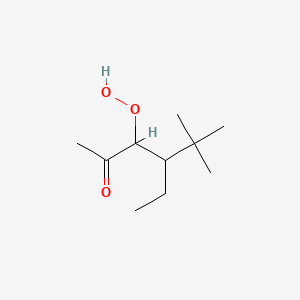
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one is an organic compound known for its unique structure and properties It is characterized by the presence of a hydroperoxy group, which makes it a valuable compound in various chemical reactions and applications
Méthodes De Préparation
The synthesis of 4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one typically involves the introduction of a hydroperoxy group into the molecular structure. One common method involves the oxidation of 4-Ethyl-5,5-dimethylhexan-2-one using hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a controlled temperature and pH to ensure the selective formation of the hydroperoxy group .
Analyse Des Réactions Chimiques
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products, depending on the reaction conditions.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroperoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions employed .
Applications De Recherche Scientifique
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one involves its interaction with molecular targets through the hydroperoxy group. This group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can affect cellular processes. The pathways involved include oxidative stress pathways and other redox-related mechanisms .
Comparaison Avec Des Composés Similaires
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one can be compared with similar compounds such as 5,5-Dimethylhexan-2-one. While both compounds share a similar backbone, the presence of the hydroperoxy group in this compound gives it unique reactivity and applications. Other similar compounds include various hydroperoxy-substituted hexanones, each with distinct properties and uses .
Propriétés
Numéro CAS |
138347-48-5 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
4-ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C10H20O3/c1-6-8(10(3,4)5)9(13-12)7(2)11/h8-9,12H,6H2,1-5H3 |
Clé InChI |
ORINFNVMIOYRCB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C(=O)C)OO)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


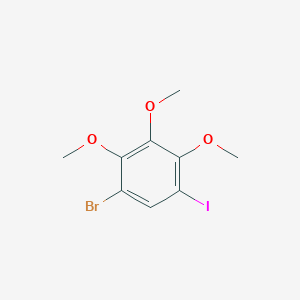
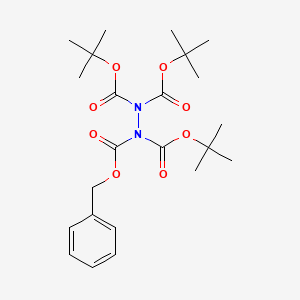
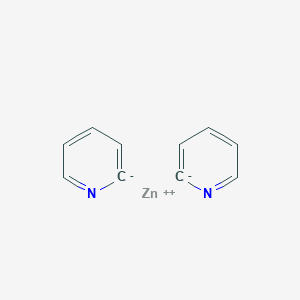
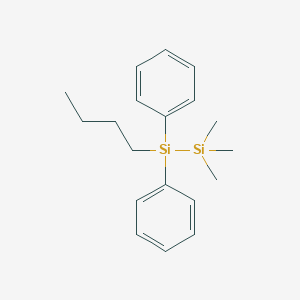
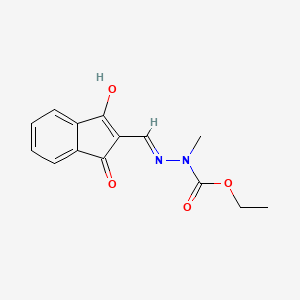
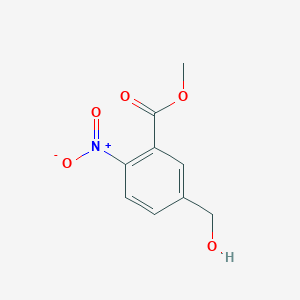
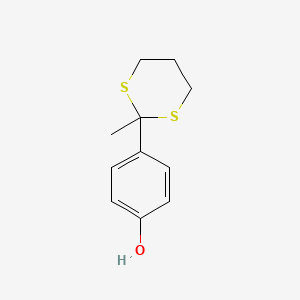
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
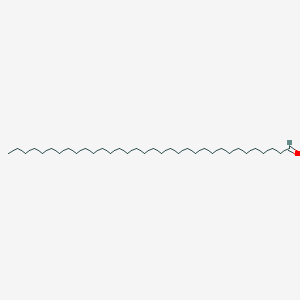

![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
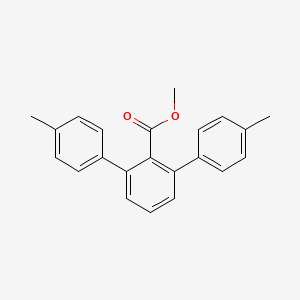
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)
